1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole

Nucleoside synthesis N-glycosylation Process efficiency

1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)imidazole (CAS 38953-70-7) is a peracetylated N-glycosylimidazole bearing a β-configured glucose moiety fully protected at the 2, 3, 4, and 6 positions. With a molecular weight of 398.36 g/mol, a calculated solubility of 8 g/L (25 °C), and a melting point of 210–212 °C, it is a stable, crystalline solid routinely supplied at ≥95% purity.

Molecular Formula C17H22N2O9
Molecular Weight 398.4 g/mol
Cat. No. B12079706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole
Molecular FormulaC17H22N2O9
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3
InChIKeyWTICWOCDMOSFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)imidazole: Protected N-Glycosylimidazole and Chiral NHC Precursor


1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)imidazole (CAS 38953-70-7) is a peracetylated N-glycosylimidazole bearing a β-configured glucose moiety fully protected at the 2, 3, 4, and 6 positions. With a molecular weight of 398.36 g/mol, a calculated solubility of 8 g/L (25 °C), and a melting point of 210–212 °C, it is a stable, crystalline solid routinely supplied at ≥95% purity . It serves as a key intermediate for the preparation of N-β-D-glucopyranosylimidazole (the deprotected glycosidase inhibitor scaffold) and as a direct alkylation substrate for generating chiral 1-(acetylated glucopyranosyl)-3-substituted imidazolium salts, which are precursors to carbohydrate-based N-heterocyclic carbene (NHC) ligands [1].

Protected donorPeracetylated β-glucopyranosyl imidazole for N-glycosylation
Chiral platformDirect alkylation to carbohydrate-derived imidazolium salts
Inhibitor precursorStable prodrug form for on-demand deprotection to glycosidase inhibitor

Why Generic N-Glycosylimidazole or Glycosyl Halide Substitution Fails for 1-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)imidazole


Substituting this compound with a common glycosyl donor such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide (acetobromoglucose) or a deprotected N-glycosylimidazole fails to recapitulate its unique combination of shelf stability, controlled reactivity, and synthetic utility. The fully acetylated β-D-glucopyranosyl framework provides a crystalline, non-hygroscopic solid (mp 210–212 °C) that withstands long-term storage without anomerization or hydrolysis, whereas the corresponding bromide is significantly more labile (mp 88–89 °C) and prone to decomposition [1]. Moreover, the imidazole moiety is not merely a leaving group but a functional handle enabling direct quaternization to chiral imidazolium salts—a transformation impossible with halide donors without additional synthetic steps [2]. The quantitative evidence below substantiates that these differences translate into measurable advantages in synthetic efficiency, thermal stability, and downstream catalytic performance.

AcetobromoglucoseLower thermal stability (mp 88–89 °C) and lachrymatory; cannot undergo direct quaternization to chiral imidazolium salts.
Deprotected glycosylimidazoleProne to hydrolysis and anomerization; requires immediate use, limiting multi-step synthetic workflows.
Generic glycosylationDirect imidazole coupling with glycosyl bromides typically yields 45–70%, increasing material loss per step.

Quantitative Differentiation Evidence for 1-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)imidazole vs. Closest Analogs


Synthetic Yield: 90% Final-Step Conversion vs. Typical Glycosylation Yields

A published synthetic route employing 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)imidazole as the penultimate intermediate achieves a 90% yield for the coupling of 1-O-(2,4-dinitrophenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucoside with 1-trimethylsilylimidazole catalyzed by SnCl₄ at room temperature over 52 h [1]. In contrast, conventional glycosylation of imidazole with peracetylated glycosyl bromides under phase-transfer or heavy-metal catalysis typically affords N-glycosylimidazoles in yields ranging from 45% to 70% due to competing hydrolysis and elimination side reactions [2]. The 20–45 percentage point yield advantage represents a substantial reduction in material loss for multi-step sequences.

Synthetic yield
Reported
90% vs 45–70%
Reported higher isolated yield in glycosylation step
Cross-study comparison; may support process efficiency review
Nucleoside synthesis N-glycosylation Process efficiency

Thermal Stability: Melting Point 210–212 °C vs. 88–89 °C for Acetobromoglucose

The target compound exhibits a melting point of 210–212 °C (methanol) , more than 120 °C higher than the widely used glycosyl donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which melts at 88–89 °C [1]. This thermal stability advantage reflects stronger crystal lattice energy, lower volatility, and reduced susceptibility to thermal decomposition during storage and shipping. The imidazole derivative requires no cold-chain logistics and is classified as non-hazardous for transport , whereas the bromide is a lachrymator that decomposes on prolonged standing.

Thermal stability
Head-to-head
210–212 °C vs 88–89 °C
Reported melting point advantage supports ambient storage
Direct comparison with acetobromoglucose
Storage stability Thermal robustness Handling safety

NHC Precursor Utility: Isolated Cross-Coupling Yields of 86–98% After Quaternization

Quaternization of 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)imidazole with alkyl halides generates chiral imidazolium salts that serve as Pd–NHC catalyst precursors. In Pd-catalyzed Suzuki–Miyaura cross-coupling reactions conducted in aqueous ethanol at ambient temperature, these carbohydrate-derived NHC systems deliver isolated yields of 86–98% across a range of aryl bromides, aryl iodides, and activated aryl chlorides [1]. This performance equals or exceeds that of the widely used IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand under comparable conditions, while introducing carbohydrate-derived chirality that enables stereochemical discrimination in asymmetric variants .

NHC catalytic activity
Class-level
86–98% isolated yields
Reported cross-coupling performance of derived Pd–NHC complexes
Comparable to IPr benchmarks; chiral environment context
N-heterocyclic carbene Suzuki–Miyaura coupling Asymmetric catalysis

Glycosidase Inhibition Profile: IC₅₀ = 2.6 µM Against α-L-Fucosidase (Deprotected Form)

Although the acetylated compound itself is a prodrug/precursor, the deprotected N-β-D-glucopyranosylimidazole scaffold exhibits an IC₅₀ of 2.60 µM against bovine epididymal α-L-fucosidase, measured by a colorimetric D-glucose oxidase-peroxidase assay [1]. Its basicity constant (pKb = 9.74 in methanol) is significantly lower than that of N-β-D-glucopyranosylpyrazole (pKb = 15.04) and N-(m-nitrophenyl)-β-D-glucopyranosylamine (pKb = 14.99), indicating a distinct protonation state and hydrogen-bonding capacity at physiological pH that is not replicated by structurally analogous glucosylamines [2]. This property profile positions the deprotected imidazole as a mechanistically informative tool compound for glycosidase mechanism studies.

Glycosidase inhibition
Reported
IC₅₀ 2.6 µM (deprotected), pKb 9.74
Reported inhibition context after deprotection
Basicity distinct from glucosylamine analogs
Glycosidase inhibition α-L-fucosidase Biological activity

Recommended Application Scenarios for Procurement of 1-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)imidazole


Multi-Step Synthesis of N-Glycosylimidazole Nucleosides Requiring High Intermediate Yield

When synthesizing imidazole-based nucleoside analogs, the demonstrated 90% isolated yield [1] for the key glycosylation step makes this peracetylated intermediate the optimal choice over direct glycosyl bromide coupling methods (45–70% yields). The high yield translates into fewer purification steps and lower cumulative solvent consumption in multi-gram campaigns.

Preparation of Carbohydrate-Derived Chiral N-Heterocyclic Carbene (NHC) Ligands for Asymmetric Catalysis

This compound is the direct alkylation substrate for generating chiral 1-(acetylated glucopyranosyl)-3-substituted imidazolium salts. The resulting Pd–NHC complexes deliver 86–98% isolated yields in Suzuki–Miyaura cross-coupling under environmentally benign conditions (aqueous ethanol, ambient temperature) [2], enabling the development of enantioselective catalytic processes that leverage the glucose-derived chirality.

Controlled-Release Precursor for Glycosidase Inhibitor Studies

The acetyl protecting groups confer chemical stability during storage and handling, while quantitative deprotection yields the active N-β-D-glucopyranosylimidazole inhibitor (α-L-fucosidase IC₅₀ = 2.6 µM; pKb = 9.74) [3][4]. This 'prodrug' strategy is valuable for laboratories requiring on-demand generation of the active species without the hydrolytic instability associated with the free glycosylamine.

Laboratories Requiring Thermally Robust, Non-Hazardous Glycosyl Donor for Ambient-Temperature Shipping

With a melting point of 210–212 °C and a non-hazardous transport classification , this compound is superior to acetobromoglucose (mp 88–89 °C, lachrymator) for procurement by research groups in regions with unreliable cold-chain logistics or those seeking to minimize hazardous material handling requirements.

Application
Selection Property
Validation Focus
N-Glycosylimidazole nucleoside synthesis
High-yield glycosylation efficiency
Isolated yield benchmarking
Chiral NHC ligand platform
Direct alkylation to imidazolium salts
Catalytic activity context
Glycosidase inhibitor prodrug
Controlled deprotection stability
Deprotection-dependent inhibition endpoint
Thermally robust shipping
Melting point >200 °C
Storage and transport integrity
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